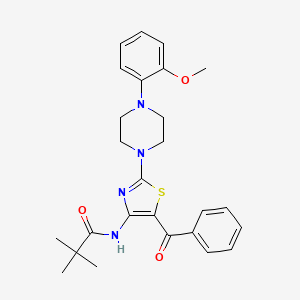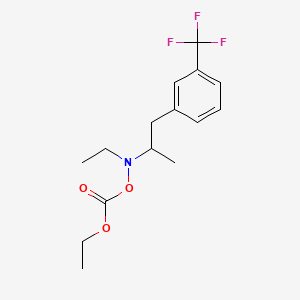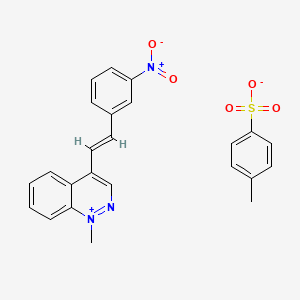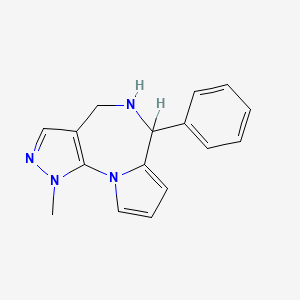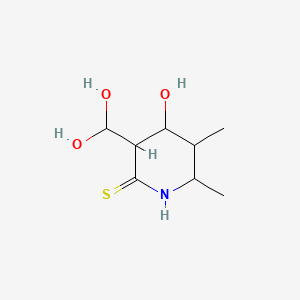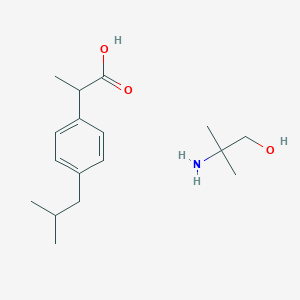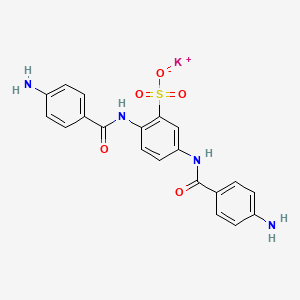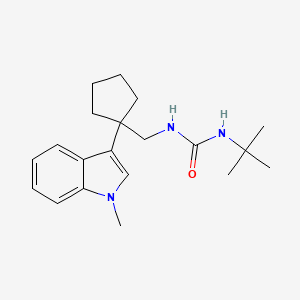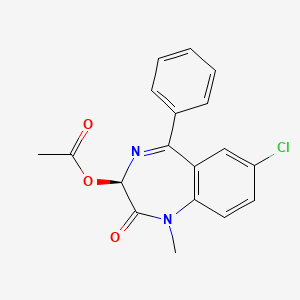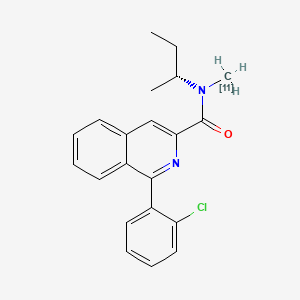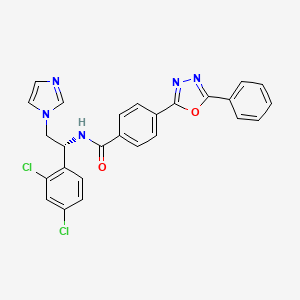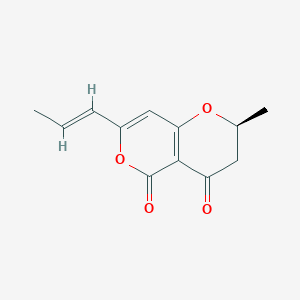
Deoxyradicinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyradicinin is a naturally occurring compound that belongs to the class of fungal phytotoxins It is a derivative of radicinin and is known for its phytotoxic properties, which make it a potential candidate for use as a bioherbicide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deoxyradicinin involves a multi-step process. One of the key synthetic routes includes a zinc-mediated enolate C-acylation, which allows for the direct introduction of the propenyl side chain without extraneous redox manipulations .
Industrial Production Methods
The efficient synthetic strategies reported in the literature suggest that this compound can be produced in larger quantities for research and potential commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxyradicinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the zinc-mediated enolate C-acylation is a crucial step in the synthesis of this compound .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with modified side chains.
Wissenschaftliche Forschungsanwendungen
Deoxyradicinin has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of fungal phytotoxins.
Biology: In biological studies, this compound is used to investigate its effects on plant physiology.
Industry: this compound’s potential as a bioherbicide makes it a valuable compound for sustainable weed management in agriculture.
Wirkmechanismus
Deoxyradicinin exerts its effects by targeting chloroplasts in plant cells. It induces the overproduction of reactive singlet oxygen species, leading to oxidative stress and programmed cell death in plants . This mechanism of action is similar to that of other phytotoxins, but this compound’s unique structure allows for specific interactions with chloroplast pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Radicinin: Deoxyradicinin is a derivative of radicinin and shares similar phytotoxic properties.
Deoxyradicinol: Another related compound, deoxyradicinol, shares structural similarities with this compound but differs in its biological activity and reactivity.
Uniqueness
This compound’s unique synthetic accessibility and phytotoxic properties distinguish it from other similar compounds. Its ability to induce specific physiological responses in plants makes it a valuable tool for studying plant-pathogen interactions and developing sustainable agricultural practices .
Eigenschaften
CAS-Nummer |
84413-76-3 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(2S)-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7H,5H2,1-2H3/b4-3+/t7-/m0/s1 |
InChI-Schlüssel |
SHGIAYIFKLLQOL-SDLBARTOSA-N |
Isomerische SMILES |
C/C=C/C1=CC2=C(C(=O)C[C@@H](O2)C)C(=O)O1 |
Kanonische SMILES |
CC=CC1=CC2=C(C(=O)CC(O2)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


